N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a dihydropyridazinone core, and a phenylsulfanyl-propanamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the Ethyl Linker: The ethyl linker is added through alkylation reactions using ethyl halides or tosylates.
Formation of the Phenylsulfanyl-Propanamide Moiety: This step involves the reaction of thiophenol with a suitable propanoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(phenylsulfanyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Pharmacology: The compound can be used in pharmacological studies to understand its effects on different biological systems and to identify its potential as a drug candidate.
Materials Science: Due to its complex structure, this compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used in biological assays to study its interactions with proteins, nucleic acids, and other biomolecules.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and alteration of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(phenylsulfanyl)propanamide
- N-{2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(phenylsulfanyl)propanamide
- N-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(phenylsulfanyl)propanamide
Uniqueness
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(phenylsulfanyl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20FN3O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C21H20FN3O2S/c22-17-8-6-16(7-9-17)19-10-11-21(27)25(24-19)14-13-23-20(26)12-15-28-18-4-2-1-3-5-18/h1-11H,12-15H2,(H,23,26) |
InChI Key |
OIGSIGWCSZHXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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